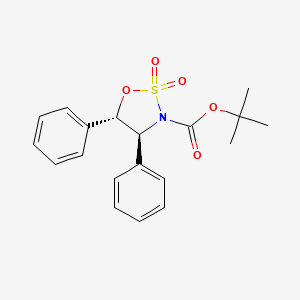
methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl ester group at the 5-position, an amino group at the 4-position, and a tert-butyl group at the 2-position of the imidazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or dihydroimidazoles.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways involved can vary and are the subject of ongoing research.
Comparación Con Compuestos Similares
Methyl 4-amino-1H-imidazole-5-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
Methyl 2-(tert-butyl)-1H-imidazole-5-carboxylate: Lacks the amino group, which may influence its interactions with biological targets.
4-Amino-2-(tert-butyl)-1H-imidazole-5-carboxylic acid: The carboxylic acid group instead of the ester group may alter its solubility and reactivity.
Uniqueness: The presence of both the tert-butyl group and the amino group in Methyl 4-amino-2-(tert-butyl)-1H-imidazole-5-carboxylate imparts unique steric and electronic properties, making it distinct from other similar compounds
Propiedades
Número CAS |
785806-33-9 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)8-11-5(6(10)12-8)7(13)14-4/h10H2,1-4H3,(H,11,12) |
Clave InChI |
LMYNZPQKTKONRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(N1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
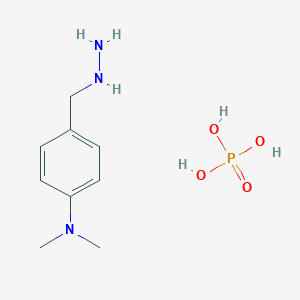
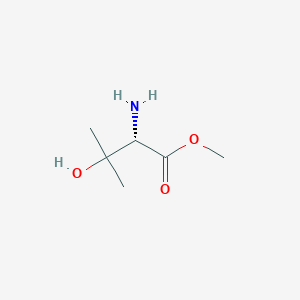
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

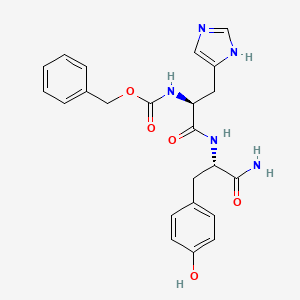
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
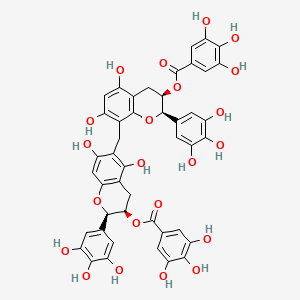
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)



